molecular formula C9H6BrNOS B2807886 5-(3-bromophenyl)-1,3-oxazole-2(3H)-thione CAS No. 1232797-27-1

5-(3-bromophenyl)-1,3-oxazole-2(3H)-thione

Cat. No. B2807886
CAS RN: 1232797-27-1
M. Wt: 256.12
InChI Key: ULOBZDUUFLQZFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-bromophenyl)-1,3-oxazole-2(3H)-thione is a chemical compound with the CAS number 243455-57-4 . It is used as a laboratory chemical and is not recommended for food, drug, pesticide, or biocidal product use .

Scientific Research Applications

Anticancer Activity

The compound has been used in the synthesis of new 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, which have shown significant anticancer activity against several cancer cell lines . For instance, the compound 4e demonstrated a significant anticancer activity against the CNS cancer cell line SNB-75 .

Molecular Docking Studies

These analogs have also been used in molecular docking studies to understand their interaction with cancer cells . This helps in predicting the behavior of these compounds in the human body and can guide the development of more effective anticancer drugs .

ADME and Toxicity Prediction

ADME (Absorption, Distribution, Metabolism, and Excretion) studies and toxicity prediction of these analogs have been carried out . This is crucial in drug development as it helps in understanding the safety profile of these compounds .

Tyrosinase Inhibitory Activity

Compounds with a similar structure, such as benzylidene-3-methyl-2-thioxothiazolidin-4-one (BMTTZD) analogs, have shown strong tyrosinase inhibitory activity . Tyrosinase is an enzyme that is involved in the production of melanin, and its inhibition can lead to potential applications in the treatment of hyperpigmentation disorders .

Antioxidant Activities

Some of these BMTTZD analogs have also exhibited strong antioxidant efficacy . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .

Melanin Production Inhibition

In cell-based experiments using B16F10 cells, some analogs effectively inhibited melanin production . Their anti-melanogenic effects were attributed to their ability to inhibit intracellular tyrosinase activity .

Safety and Hazards

5-(3-bromophenyl)-1,3-oxazole-2(3H)-thione is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed .

properties

IUPAC Name

5-(3-bromophenyl)-3H-1,3-oxazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNOS/c10-7-3-1-2-6(4-7)8-5-11-9(13)12-8/h1-5H,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULOBZDUUFLQZFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CNC(=S)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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